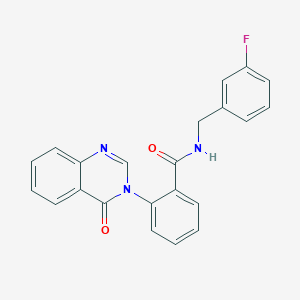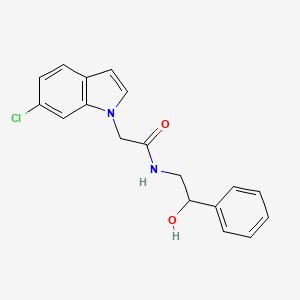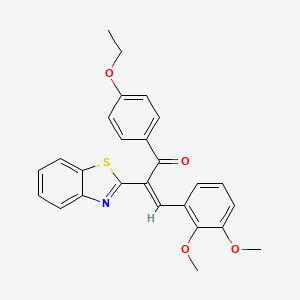![molecular formula C22H25N5O B11130394 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide](/img/structure/B11130394.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a phenyl and pyridyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide typically involves multiple steps. One common approach starts with the preparation of 4,6-dimethyl-2-pyrimidinamine, which is then reacted with appropriate reagents to introduce the phenyl and pyridyl ethyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: NaBH₄, LiAlH₄
Catalysts: Pd/C, platinum oxide (PtO₂)
Solvents: Ethanol, methanol, dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine core but with a mercapto group instead of an amino group.
2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the phenyl and pyridyl ethyl groups.
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]ethanol: Similar pyrimidine core with an ethanol group instead of the phenyl and pyridyl ethyl groups
Uniqueness
The uniqueness of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine ring with phenyl and pyridyl ethyl groups enhances its potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C22H25N5O |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenyl-N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C22H25N5O/c1-16-14-17(2)26-22(25-16)27-20(15-19-6-4-3-5-7-19)21(28)24-13-10-18-8-11-23-12-9-18/h3-9,11-12,14,20H,10,13,15H2,1-2H3,(H,24,28)(H,25,26,27) |
Clé InChI |
GFGJOTVYQZRVEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130318.png)

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11130328.png)
![7-(3-ethoxypropyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130330.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B11130332.png)
![1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130334.png)
![1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide](/img/structure/B11130336.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130344.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide](/img/structure/B11130355.png)

![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11130375.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130380.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11130387.png)
